molecular formula C18H14N4O2 B14611540 10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 60546-13-6

10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14611540
CAS No.: 60546-13-6
M. Wt: 318.3 g/mol
InChI Key: JUWPCADTFNFDKX-UHFFFAOYSA-N
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Description

10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound has a unique structure that includes a benzyl group and a methyl group attached to the pteridine core, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a methyl-substituted pteridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Scientific Research Applications

10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound with a simpler structure.

    Lumazine: Another pteridine derivative with different substituents.

    Tetrahydrobiopterin: A naturally occurring pteridine involved in various biological processes.

Uniqueness

10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific benzyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its stability, making it a valuable compound for research and industrial applications.

Properties

CAS No.

60546-13-6

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

10-benzyl-3-methylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C18H14N4O2/c1-21-17(23)15-16(20-18(21)24)22(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)19-15/h2-10H,11H2,1H3

InChI Key

JUWPCADTFNFDKX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)CC4=CC=CC=C4

Origin of Product

United States

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